Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
The synthesis of ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Moiety: This step involves the cyclization of appropriate precursors to form the benzothiadiazole ring.
Amidation: The benzothiadiazole intermediate is then reacted with an amine to introduce the amido group.
Thiophene Ring Formation: The next step involves the formation of the thiophene ring through a series of cyclization reactions.
Esterification: Finally, the ethyl ester group is introduced through esterification reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The thiophene ring and ethyl ester group contribute to the compound’s overall stability and bioavailability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiadiazole derivatives and thiophene-based compounds. Similar compounds include:
ETHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE: This compound has a similar benzothiadiazole moiety but differs in the position and type of substituents.
ETHYL (6S)-3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE: This compound includes a tetrahydrobenzothiophene ring, which affects its chemical properties and applications.
Properties
Molecular Formula |
C20H15N3O3S2 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 2-(1,2,3-benzothiadiazole-6-carbonylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H15N3O3S2/c1-2-26-20(25)17-14(12-6-4-3-5-7-12)11-27-19(17)21-18(24)13-8-9-15-16(10-13)28-23-22-15/h3-11H,2H2,1H3,(H,21,24) |
InChI Key |
HPYFVRTULKSUIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)N=NS4 |
Origin of Product |
United States |
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